molecular formula C9H8BrNO2 B8782146 2-Bromo-3,4-dimethoxybenzonitrile

2-Bromo-3,4-dimethoxybenzonitrile

Cat. No. B8782146
M. Wt: 242.07 g/mol
InChI Key: DPAGIKKNFRXJBE-UHFFFAOYSA-N
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Patent
US06734303B2

Procedure details

A mixture of hydroxylamine hydrochloride (1.42 g, 20. 4 mmol) and triethylamine (5.7 ml, 40.8 mmol) in acetonitrile (10 ml) was stirred at room temperature for 15 minutes before a solution of 2-bromo-3,4-dimethoxybenzaldehyde (5.0 g, 20.4 mmol) in acetonitrile (40 ml) was added over 40 minutes. The resulting mixture was stirred overnight before a fifth of the resulting solution was charged with methanesulfonyl chloride (0.74 ml, 10 mmol total) and triethylamine (0.6 ml, 4.3 mmol total) portionwise over 6 hours. The mixture was stirred overnight, quenched with water, extracted with ethyl acetate, dried over MgSO4 and concentrated in-vacuo to give 0.90 g of the subtitle product (93%).
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
0.74 mL
Type
reactant
Reaction Step Three
Quantity
0.6 mL
Type
reactant
Reaction Step Three
Yield
93%

Identifiers

REACTION_CXSMILES
Cl.NO.C([N:6]([CH2:9][CH3:10])CC)C.[Br:11][C:12]1[C:19]([O:20][CH3:21])=[C:18]([O:22][CH3:23])[CH:17]=[CH:16]C=1C=O.CS(Cl)(=O)=O>C(#N)C>[Br:11][C:12]1[C:19]([O:20][CH3:21])=[C:18]([O:22][CH3:23])[CH:17]=[CH:16][C:10]=1[C:9]#[N:6] |f:0.1|

Inputs

Step One
Name
Quantity
1.42 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
5.7 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=C(C=O)C=CC(=C1OC)OC
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
0.74 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
0.6 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred overnight before a fifth of the resulting solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added over 40 minutes
Duration
40 min
STIRRING
Type
STIRRING
Details
The mixture was stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in-vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=C(C#N)C=CC(=C1OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 18.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.